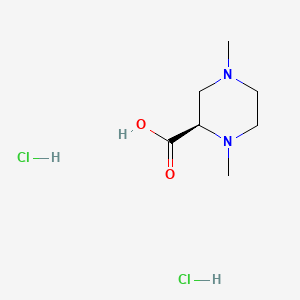
(2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride (DMP-2-Cl) is an organic compound belonging to the piperazine family of compounds. It is a white crystalline solid with a melting point of 91-93°C. DMP-2-Cl is an important building block for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of chiral compounds and as a catalyst in organic synthesis.
作用机制
The mechanism of action of (2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride is not well understood. However, it is thought to act as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule is thought to be responsible for the catalytic activity of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is thought to act as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule is thought to be responsible for the catalytic activity of this compound.
实验室实验的优点和局限性
The major advantage of using (2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride in laboratory experiments is its ability to act as a catalyst in organic synthesis. It is also relatively easy to synthesize and can be used in a variety of reaction conditions. However, one limitation of using this compound is its relatively low solubility in water, which can limit its use in aqueous reactions.
未来方向
The future directions for (2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride are numerous. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of new applications for this compound in the synthesis of chiral compounds and peptides. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new pharmaceuticals or agrochemicals.
合成方法
The most common method of synthesizing (2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride is via the reaction of 1,4-dimethylpiperazine (DMP) with chloroacetic acid. The reaction is carried out in aqueous solution at a temperature of 80°C. The reaction yields a white crystalline solid with a melting point of 91-93°C. The reaction is typically carried out in aqueous solution with a molar ratio of 1:1 for DMP and chloroacetic acid.
科学研究应用
(2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride has a variety of applications in scientific research. It is used as a chiral building block for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of chiral compounds and as a catalyst in organic synthesis. Additionally, this compound has been used in the synthesis of a variety of peptides and peptidomimetics, as well as in the synthesis of a variety of heterocyclic compounds.
属性
IUPAC Name |
(2R)-1,4-dimethylpiperazine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-8-3-4-9(2)6(5-8)7(10)11;;/h6H,3-5H2,1-2H3,(H,10,11);2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJQXMOMHHDOSZ-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C(=O)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@H](C1)C(=O)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
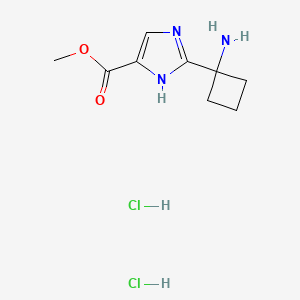
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)

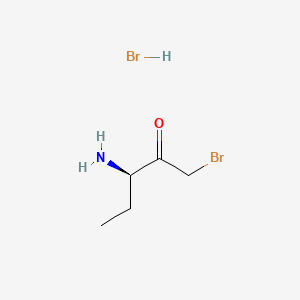
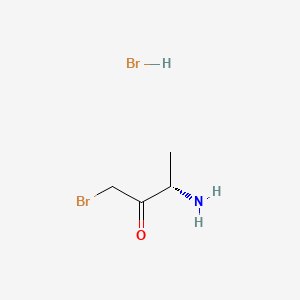
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
![5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride](/img/structure/B6608875.png)
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile](/img/structure/B6608883.png)
![[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B6608887.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)
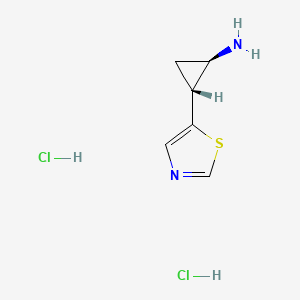
amine hydrochloride](/img/structure/B6608922.png)
![tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate](/img/structure/B6608931.png)
